molecular formula C15H16ClNO3S B3001682 N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 893775-47-8

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3001682
CAS RN: 893775-47-8
M. Wt: 325.81
InChI Key: LRQXBMCADQQQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-chloro-2-hydroxyphenyl)-2-(chloromethyl)benzamide” and “2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide” are compounds that have been mentioned in the context of chemical research . These compounds are part of a collection of unique chemicals provided for early discovery researchers .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound has been used in the study of crystal and molecular structures . It was prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . The study revealed that the compound crystallizes in the monoclinic, space group C2/c . The supramolecular architectures of the compounds involve N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent association . These weak interactions combined, the compounds displayed 1D–3D structures .

Co-crystal Formation

The compound has been used in the formation of co-crystals with 3,5-Dinitrobenzoic Acid . The co-crystal structures show the classical hydrogen bonding as well as CH–O, CH 3 –O, and π···π interactions, giving higher dimensional networks .

Synthesis of Transition Metal Complexes

The compound has been used in the synthesis of transition metal complexes . Cr(III), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) complexes of the compound were synthesized and characterized . The ligand coordinated to the metal ions through both OH oxygen and the azomethine nitrogen atoms acting tridentate behavior .

Antimicrobial Activity

The compound has been used in the study of antimicrobial activity . The Ni(II) and Co(II) complexes exhibit considerable selective activity on S. epidermidis and C. albicans whereas the ligand has no activity on the microorganisms . In addition, the Cr(III) complex shows antibacterial activity toward S. epidermidis and the Zn(II) complex has antifungal activity on C. albicans .

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

The compound has been used in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . The structure of this compound was unambiguously assigned by means of X-ray diffraction analysis data .

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-13-8-12(16)4-5-14(13)18/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQXBMCADQQQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide

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